molecular formula C24H20BrN3O6 B12023746 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 767310-43-0

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12023746
CAS No.: 767310-43-0
M. Wt: 526.3 g/mol
InChI Key: OOHBQUQYYCNZDJ-VULFUBBASA-N
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Description

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C24H20BrN3O6 and a molecular weight of 526.348 g/mol This compound is notable for its unique structure, which includes a bromoanilino group, an oxoacetyl group, and a dimethoxybenzoate group

Preparation Methods

The synthesis of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the bromoanilino intermediate. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromoanilino group may play a role in binding to proteins or enzymes, while the oxoacetyl and dimethoxybenzoate groups may contribute to its overall biological activity .

Comparison with Similar Compounds

4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

767310-43-0

Molecular Formula

C24H20BrN3O6

Molecular Weight

526.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H20BrN3O6/c1-32-20-12-5-16(13-21(20)33-2)24(31)34-19-10-3-15(4-11-19)14-26-28-23(30)22(29)27-18-8-6-17(25)7-9-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

OOHBQUQYYCNZDJ-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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